INCB054329

BET bromodomain inhibition biochemical IC50 BRD4-BD2

INCB054329 (CAS 1628607-64-6) is a structurally distinct, orally bioavailable pan-BET bromodomain inhibitor that targets BD1 and BD2 of BRD2, BRD3, and BRD4 with low nanomolar potency. Preclinically, it has demonstrated growth inhibition across a panel of 32 hematologic cancer cell lines with a median GI50 of 152 nM, and has progressed to Phase 1/2 clinical evaluation in patients with advanced malignancies.

Molecular Formula C20H16FN7OS
Molecular Weight
Cat. No. B1574353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINCB054329
SynonymsINCB054329;  INCB-054329;  INCB 054329.; none
Molecular FormulaC20H16FN7OS
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

INCB054329 Product Specification and Baseline Characterization for BET Inhibitor Procurement


INCB054329 (CAS 1628607-64-6) is a structurally distinct, orally bioavailable pan-BET bromodomain inhibitor that targets BD1 and BD2 of BRD2, BRD3, and BRD4 with low nanomolar potency . Preclinically, it has demonstrated growth inhibition across a panel of 32 hematologic cancer cell lines with a median GI50 of 152 nM, and has progressed to Phase 1/2 clinical evaluation in patients with advanced malignancies [1][2].

Why INCB054329 Cannot Be Simply Substituted by First-Generation BET Inhibitors Like JQ1


Despite a shared BET bromodomain target mechanism, INCB054329 exhibits a differentiated potency fingerprint—with sub-10 nM IC50 values against BRD3-BD2 (1 nM) and BRD4-BD2 (3 nM)—that is not replicated by the first-generation BET inhibitor JQ1 (BRD4-BD2 IC50 72–77 nM) [1]. Furthermore, its demonstrated lack of inhibitory activity against 16 non-BET bromodomains at 3 μM , its distinct pharmacokinetic profile (terminal half-life 2.24 h, high interpatient oral clearance variability CV% 142%) [2], and its established in vivo efficacy in hematologic xenograft models collectively preclude simple generic interchange with other in-class compounds.

Quantitative Comparative Evidence Guide for Selecting INCB054329 Over Alternative BET Inhibitors


Biochemical Potency Advantage: INCB054329 Achieves Sub-10 nM IC50 at BRD3-BD2 and BRD4-BD2, Surpassing JQ1

In biochemical displacement assays, INCB054329 inhibits BRD3-BD2 with an IC50 of 1 nM and BRD4-BD2 with an IC50 of 3 nM, representing a >20-fold and >10-fold improvement over the corresponding JQ1 BRD4-BD2 IC50 of 72–77 nM [1]. Full profiled IC50 values for INCB054329 across BRD2/3/4 and BRDT bromodomains range from 1 nM to 119 nM, demonstrating broad and potent pan-BET engagement .

BET bromodomain inhibition biochemical IC50 BRD4-BD2 JQ1 comparator

Selectivity Confirmation: No Inhibition of 16 Non-BET Bromodomains at 3 μM, Contrasting with JQ1 Off-Target Activity

In a selectivity panel of 16 non-BET bromodomains, INCB054329 showed no significant inhibitory activity at 3 μM, confirming narrow target engagement limited to the BET family . In contrast, JQ1 has been reported to exhibit bromodomain-independent activity through direct agonism of the pregnane X receptor (PXR), a nuclear receptor that regulates CYP3A4 expression, representing a non-BET pharmacological effect that could confound in vivo interpretation [1].

bromodomain selectivity non-BET PXR activation off-target screening

Pharmacokinetic Differentiation: Higher Interpatient Clearance Variability (CV% 142%) vs INCB057643 Informs Dosing Strategy

In a head-to-head Phase 1/2 clinical study, INCB054329 exhibited a terminal elimination half-life of 2.24 hours (SD 2.03) versus 11.1 hours (SD 8.27) for INCB057643, and markedly higher interpatient variability in oral clearance (CV% 142% vs 45.5%) [1]. Both compounds showed similar treatment-related adverse event profiles, with thrombocytopenia being a common exposure-dependent toxicity [1].

pharmacokinetics oral clearance interpatient variability half-life INCB057643 comparator

Established In Vivo Efficacy in Hematologic Cancer Xenograft Models with Correlated c-MYC Suppression

Oral administration of INCB054329 produced significant tumor growth inhibition in both the KMS-12-BM and MM1.S multiple myeloma xenograft models, with efficacy correlated to pharmacodynamic suppression of c-MYC protein levels in tumor tissue [1]. Additionally, INCB054329 demonstrated dose-dependent apoptosis induction and tumor reduction in MV-4-11 AML cell line-derived xenografts, with PRO-seq analysis confirming reduced transcriptional elongation of MYC and BCL2 oncogenes [2].

xenograft efficacy multiple myeloma c-MYC suppression in vivo pharmacodynamics

Optimal Research and Industrial Application Scenarios for INCB054329 Based on Quantitative Evidence


Hematologic Malignancy Preclinical Research: Multiple Myeloma and AML Xenograft Studies

INCB054329's demonstrated in vivo efficacy in KMS-12-BM, MM1.S, and MV-4-11 xenograft models, accompanied by validated c-MYC suppression as a pharmacodynamic biomarker [1][2], makes it a rational selection for academic and pharmaceutical researchers conducting preclinical efficacy studies in multiple myeloma and acute myeloid leukemia. Its sub-10 nM biochemical potency at BRD3-BD2 and BRD4-BD2 ensures robust target engagement at low doses in cell-based and in vivo experiments, maximizing the therapeutic window when evaluating single-agent or combination strategies.

Combination Therapy Research: BET Inhibitor + PARP Inhibitor Synergy in Ovarian Cancer Models

INCB054329 has been shown to synergize with the PARP inhibitor olaparib in HR-proficient ovarian cancer cell lines and to co-operatively inhibit xenograft tumor growth in vivo, accompanied by reduced BRCA1 expression and increased DNA damage and apoptosis [3]. Investigators exploring synthetic lethal strategies or PARP inhibitor sensitization in ovarian cancer should select INCB054329 for their studies given this established combination data, which is directly supported by peer-reviewed evidence rather than inferred from general BET biology.

Epigenetic Chemical Probe: BET Bromodomain Functional Studies Requiring High Selectivity

For basic research groups investigating BET bromodomain biology through chemical perturbation, INCB054329's confirmed lack of activity against 16 non-BET bromodomains at 3 μM, combined with its differentiation from JQ1 which has documented PXR off-target agonism [4], positions it as a cleaner chemical probe. This selectivity advantage is critical for experiments where transcriptional readouts and pathway analyses require unambiguous attribution of effects to BET bromodomain inhibition rather than confounding off-target activities.

Translational Pharmacology: PK/PD Modeling of BET Inhibitor Exposure-Response Relationships

The head-to-head clinical PK characterization demonstrating INCB054329's 2.24-hour half-life and high interpatient oral clearance variability (CV% 142%) versus INCB057643 (11.1 h, CV% 45.5%) [5] makes this compound particularly suited for translational pharmacology studies focused on understanding the impact of pharmacokinetic variability on target engagement and toxicity. Researchers designing PK/PD models or adaptive dosing strategies for BET inhibitors will find INCB054329 a well-characterized tool compound with published clinical PK parameters that inform study design.

Quote Request

Request a Quote for INCB054329

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.